molecular formula C14H21ClFN3 B1585946 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine CAS No. 306934-74-7

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine

Cat. No.: B1585946
CAS No.: 306934-74-7
M. Wt: 285.79 g/mol
InChI Key: CEOASWXTZYXWTP-UHFFFAOYSA-N
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Description

SMILES Notation

C1CN(CCN1CCCN)CC2=C(C=CC=C2Cl)F

  • Piperazine core : C1CN...CCN1 represents the six-membered ring with two nitrogens.
  • Propylamine chain : CCCN extends from nitrogen at position 1.
  • Benzyl substituent : CC2=C(C=CC=C2Cl)F denotes the 2-chloro-6-fluorophenyl group.

InChIKey

CEOASWXTZYXWTP-UHFFFAOYSA-N

  • Uniqueness : Generated from the InChI string, this 27-character key ensures database interoperability.
  • Structure encoding : The first 14 characters (CEOASWXTZYXWTP) encode atomic connectivity and stereochemistry, while the suffix (UHFFFAOYSA-N) confirms the absence of stereochemical descriptors.

Functional Comparison

Feature SMILES InChIKey
Human readability High (structure visualized linearly) Low (hash-based abstraction)
Database utility Moderate (variants possible) High (unique identifier)
Stereochemistry Implicit (no 3D data) Explicit (if present)

The SMILES notation is optimal for manual interpretation, while the InChIKey facilitates precise digital indexing.

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClFN3/c15-13-3-1-4-14(16)12(13)11-19-9-7-18(8-10-19)6-2-5-17/h1,3-4H,2,5-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOASWXTZYXWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381446
Record name 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-74-7
Record name 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Piperazine Derivatives

A common starting point is the synthesis of 1,4-bis(3-aminopropyl)piperazine derivatives. According to patent WO2006051489A1, these derivatives can be prepared by reacting 1,4-bis(3-aminopropyl)piperazine with difluorodicarbonate in the presence of sodium hydroxide in dioxane at 0–25°C to yield carbamate-protected intermediates (Compounds VI).

Step Reagents/Conditions Temperature Solvent Notes
1 1,4-bis(3-aminopropyl)piperazine + difluorodicarbonate + NaOH 0–25°C Dioxane Formation of protected intermediate (VI)

Reductive Amination to Introduce Benzyl Moiety

The protected intermediate (VI) undergoes reductive amination with an aldehyde bearing the 2-chloro-6-fluorobenzyl group (R3CHO) in the presence of sodium triacetoxyborohydride in methylene chloride at 0–40°C to form compound (VII).

Step Reagents/Conditions Temperature Solvent Notes
2 Compound (VI) + 2-chloro-6-fluorobenzaldehyde + NaBH(OAc)3 0–40°C Methylene chloride Reductive amination step

Deprotection of Amines

The carbamate protecting groups are removed by treatment with trifluoroacetic acid in methylene chloride at 0–40°C to yield free amine derivatives (VIII).

Step Reagents/Conditions Temperature Solvent Notes
3 Compound (VII) + trifluoroacetic acid 0–40°C Methylene chloride Deprotection of amines

Final Coupling to Obtain Target Compound

The free amine (VIII) is reacted with a chlorinated benzyl derivative (R2Cl) in pentanol at 80–160°C to yield the target compound this compound (Ic).

Step Reagents/Conditions Temperature Solvent Notes
4 Compound (VIII) + R2Cl 80–160°C Pentanol Final alkylation to target compound

Alternative Synthetic Routes and Research Findings

Use of Piperazine Linkers in SAR Studies

Research published in 2020 highlights the use of piperazine linkers to restrict rotational freedom and improve binding affinity in related molecules. Carboxylic acid derivatives were coupled with various piperazines to evaluate substitution effects, using coupling agents such as PYBOP and DIPEA in tetrahydrofuran (THF). Although this study focused on related molecules, it provides insight into the importance of piperazine-based intermediates in synthesizing compounds like this compound.

Parameter Details
Coupling Agents PYBOP (preferred), HBTU, HATU (less effective)
Solvent THF (preferred), DMF (causes side reactions)
Temperature Room temperature to 40°C
Reaction Type Amide bond formation via activated carboxylic acids

Notes on Reaction Conditions

  • Sodium triacetoxyborohydride is preferred for reductive amination due to its mildness and selectivity.
  • Protecting groups such as Boc or carbamates are used to prevent side reactions on amines.
  • Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid).
  • Final alkylation or coupling steps require elevated temperatures and appropriate solvents to ensure completion.

Summary Table of Preparation Steps

Step Intermediate Reagents/Conditions Temp. (°C) Solvent Purpose Yield/Notes
1 Piperazine derivative Difluorodicarbonate + NaOH 0–25 Dioxane Protection of amines High yield, clean intermediate
2 Protected intermediate 2-chloro-6-fluorobenzaldehyde + NaBH(OAc)3 0–40 Methylene chloride Reductive amination Selective introduction of benzyl
3 Reductive amination product Trifluoroacetic acid 0–40 Methylene chloride Deprotection Free amine obtained
4 Free amine Chlorinated benzyl chloride 80–160 Pentanol Final alkylation Target compound formed

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to changes in neuronal signaling pathways. The compound’s effects are mediated through its binding to these receptors, which can influence various physiological processes .

Comparison with Similar Compounds

Substituent Variations in Benzyl-Piperazine Derivatives

Key structural analogs differ in halogen substitution patterns, amine chain length, and salt forms. A comparative analysis is provided below:

Compound Name CAS Number Substituent Key Features
3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine 306934-74-7 2-chloro-6-fluorobenzyl Propylamine chain; neutral form; potential CNS activity
N-(2-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride 1349717-01-6 2-chloro-4-fluorobenzyl Piperidine core; dihydrochloride salt; enhanced solubility
N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride 1349717-85-6 2-chloro-6-fluorobenzyl Piperidine core; dihydrochloride salt; structural isomer of target compound
N-(3-Chloro-4-fluorobenzyl)piperidin-4-amine dihydrochloride 1349717-73-2 3-chloro-4-fluorobenzyl Meta-chloro substitution; altered steric/electronic effects

Key Observations :

  • Halogen Position : The 2-chloro-6-fluoro substitution in the target compound may confer distinct receptor-binding properties compared to analogs with 2-chloro-4-fluoro or 3-chloro-4-fluoro groups. Ortho-substituted halogens (as in the target) often enhance lipophilicity and membrane permeability .
  • Amine Chain vs.

Pharmacological and Physicochemical Properties

  • Solubility: Dihydrochloride salts (e.g., 1349717-85-6) exhibit higher aqueous solubility than the neutral target compound, critical for intravenous formulations .
  • Receptor Affinity : Piperazine derivatives with para-substituted halogens (e.g., 2,4-difluorobenzyl in 4c ) show higher serotonin receptor (5-HT₃) antagonism, whereas ortho-substituted analogs like the target may favor dopamine D₂ receptor interactions .

Biological Activity

Overview

3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine is a piperazine derivative that has attracted attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. This compound is noted for its interactions with various biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the brain. The compound modulates the activity of these receptors, influencing neuronal signaling pathways. This mechanism suggests potential applications in treating neurological disorders and possibly as an anticancer agent due to its ability to affect cell signaling related to tumor growth and proliferation.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects, including:

  • Neuroprotective Effects : Studies have shown that compounds similar to this compound can inhibit enzymes like butyrylcholinesterase, which is relevant in neurodegenerative diseases .
  • Anticancer Activity : The compound has been investigated as a potential inhibitor of polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is often deregulated in various cancers, making it a critical focus for drug development .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that the compound can significantly modulate receptor activity, leading to altered cellular responses in neuronal models.
  • In Vivo Studies : Animal models have been used to assess the compound's efficacy in reducing symptoms associated with neurodegenerative conditions, showing promise as a therapeutic agent.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound NameTargetIC50 (μM)Mechanism of ActionNotes
This compoundPlk1TBDReceptor modulationPotential neuroprotective and anticancer properties
Similar Compound AButyrylcholinesteraseTBDEnzyme inhibitionNeuroprotective effects
Similar Compound BVarious receptorsTBDAnticancer activityBroad-spectrum activity

Q & A

Q. How can researchers integrate this compound into a broader theoretical framework for neuropharmacology?

  • Methodology : Link findings to established theories (e.g., monoamine hypothesis of depression). Design follow-up studies testing synergies with SSRIs in rodent models, leveraging ’s emphasis on theory-driven research .

Comparative Studies

Q. How does this compound compare to structurally related compounds in terms of metabolic stability?

  • Methodology : Conduct microsomal stability assays (human liver microsomes + NADPH). Compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) to analogs. Use molecular dynamics simulations to correlate stability with steric/electronic properties .

Q. What role does the chloro-fluorobenzyl group play in modulating blood-brain barrier (BBB) permeability?

  • Methodology : Measure PAMPA-BBB permeability (logPe value). Compare to analogs lacking halogen substituents. Validate with in vivo PET imaging in rodents to assess brain uptake .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine
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3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine

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